16-Deethylindanomycin

Description

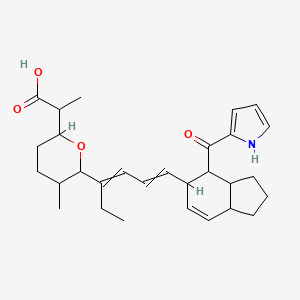

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFOQSMGNAIJM-IWHHVUORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346667 | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106803-22-9, 117615-33-5 | |

| Record name | Omomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of 16-Deethylindanomycin from Streptomyces setonii

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deethylindanomycin is a pyrrole-ether antibiotic produced by the bacterium Streptomyces setonii. Structurally similar to indanomycin, it exhibits in vitro activity against Gram-positive bacteria and coccidia. This document provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, intended to serve as a technical resource for researchers in natural product discovery and development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a rich source of diverse secondary metabolites, including a majority of clinically used antibiotics. The indanomycin class of antibiotics, characterized by a unique pyrroloketoindane skeleton, has garnered interest for its range of biological activities, including antibacterial, insecticidal, and antiparasitic properties. This compound is a notable member of this class, distinguished by the absence of a C-16 ethyl group found in indanomycin. This guide details the scientific journey from the identification of the producing organism, Streptomyces setonii, to the isolation and structural elucidation of this promising antibiotic.

Discovery and Taxonomy of the Producing Organism

This compound is produced by a strain of Streptomyces setonii. The producing organism is characterized by its specific morphological and physiological properties, which are crucial for its identification and for optimizing fermentation conditions.

Fermentation for the Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces setonii. While the specific yields from the original discovery are not publicly available, the general approach involves culturing the microorganism in a nutrient-rich medium under controlled conditions to maximize the production of the target antibiotic.

Experimental Protocol: Fermentation of Streptomyces setonii

Objective: To cultivate Streptomyces setonii for the production of this compound.

Materials:

-

Streptomyces setonii culture

-

Vegetative medium (e.g., Trypticase Soy Broth)

-

Production medium (specific composition may vary, but typically includes a carbon source like glucose, a nitrogen source like peptone or soybean meal, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces setonii spores or mycelia from a stock culture to a flask containing a vegetative medium. Incubate at 28-30°C with shaking (e.g., 250 rpm) for 48-72 hours to obtain a seed culture.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor the fermentation progress by measuring pH, cell growth, and antibiotic activity.

-

Harvesting: After the incubation period, harvest the fermentation broth for the extraction of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

Experimental Protocol: Extraction and Purification

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces setonii.

Materials:

-

Harvested fermentation broth

-

Organic solvent (e.g., ethyl acetate, methyl ethyl ketone)

-

Silica gel for chromatography

-

Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

Procedure:

-

Extraction: Adjust the pH of the whole fermentation broth to acidic (e.g., pH 4.0) and extract the active compound with an equal volume of an organic solvent like ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Collect fractions and monitor for the presence of this compound using a bioassay (e.g., against Bacillus subtilis) or thin-layer chromatography (TLC).

-

Further Purification: Pool the active fractions and concentrate them. Further purify the material using additional chromatographic steps, such as preparative TLC or HPLC, to obtain pure this compound.

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Observations |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| ¹H NMR | Reveals the number and types of protons and their connectivity. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Indicates the presence of functional groups such as hydroxyls, carbonyls, and C-O bonds. |

| Ultraviolet (UV) Spectroscopy | Provides information about the chromophores present in the molecule. |

Putative Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in S. setonii has not been fully elucidated, it is likely to follow a similar pathway to that of indanomycin, which is a hybrid non-ribosomal peptide-polyketide. The pathway is proposed to start with L-proline and involve the sequential addition of malonyl-CoA and methylmalonyl-CoA units by a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The key difference in the biosynthesis of this compound would be the incorporation of a malonyl-CoA unit instead of an ethylmalonyl-CoA unit at the position corresponding to C-16 of indanomycin.

Visualization of the Proposed Biosynthetic Logic

Caption: Proposed biosynthetic logic for this compound.

Conclusion

This compound represents an interesting member of the indanomycin class of antibiotics with potential for further investigation and development. This guide provides a foundational understanding of its discovery, production, and isolation from Streptomyces setonii. The detailed protocols and conceptual frameworks presented herein are intended to aid researchers in the exploration of this and other novel natural products. Further research into the optimization of fermentation, the complete elucidation of its biosynthetic pathway, and the evaluation of its full biological activity spectrum is warranted.

In Vitro Antibacterial Spectrum of 16-Deethylindanomycin: A Technical Overview

For Immediate Release

A comprehensive analysis of the in vitro antibacterial activity of 16-Deethylindanomycin (also known as A83094A), a novel pyrrole-ether antibiotic, reveals a potent and targeted spectrum of activity primarily against Gram-positive aerobic and anaerobic bacteria. This technical guide synthesizes the available quantitative data, details the experimental methodologies employed for its determination, and provides visual representations of the experimental workflow.

Quantitative Antibacterial Spectrum

This compound exhibits significant inhibitory effects on a range of clinically relevant Gram-positive pathogens. The minimum inhibitory concentrations (MICs), representing the lowest concentration of the antibiotic that prevents visible growth of a microorganism, were determined for a panel of aerobic and anaerobic bacteria. The results are summarized in the table below.

| Bacterial Strain | Type | MIC (µg/ml) |

| Staphylococcus aureus V-1 | Aerobic Gram-positive | 4.0 - 8.0 |

| Staphylococcus aureus S-137 | Aerobic Gram-positive | >128 |

| Staphylococcus epidermidis 223 | Aerobic Gram-positive | 1.0 |

| Streptococcus pyogenes C-203 | Aerobic Gram-positive | 0.5 |

| Streptococcus pneumoniae Park | Aerobic Gram-positive | 0.5 |

| Enterococcus faecalis V-3 | Aerobic Gram-positive | 4.0 |

| Enterococcus faecium | Aerobic Gram-positive | 4.0 |

| Clostridium perfringens 108 | Anaerobic Gram-positive | 1.0 |

| Clostridium septicum 115 | Anaerobic Gram-positive | 4.0 |

| Clostridium difficile 333 | Anaerobic Gram-positive | 2.0 |

| Eubacterium aerofaciens 263 | Anaerobic Gram-positive | 4.0 |

| Peptostreptococcus anaerobius 273 | Anaerobic Gram-positive | 0.5 |

| Peptostreptococcus parvulus 276 | Anaerobic Gram-positive | 2.0 |

| Propionibacterium acnes 183 | Anaerobic Gram-positive | 0.25 |

| Bacteroides fragilis 243 | Anaerobic Gram-negative | >128 |

| Escherichia coli | Aerobic Gram-negative | >128 |

| Pseudomonas aeruginosa | Aerobic Gram-negative | >128 |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound was conducted using established methodologies for both aerobic and anaerobic bacteria.

Aerobic Bacteria Susceptibility Testing

The minimum inhibitory concentrations for aerobic bacteria were determined using a standard agar dilution method.

-

Media Preparation: Brain Heart Infusion (BHI) agar was prepared and sterilized.

-

Antibiotic Dilution: Serial twofold dilutions of this compound were prepared and incorporated into the molten BHI agar.

-

Inoculum Preparation: The bacterial strains were cultured in BHI broth to a specified turbidity.

-

Inoculation: The agar plates containing the antibiotic dilutions were inoculated with the bacterial suspensions using a replicating device.

-

Incubation: The inoculated plates were incubated at 37°C for 18 to 24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.

Anaerobic Bacteria Susceptibility Testing

For anaerobic bacteria, the MICs were determined using a similar agar dilution method with modifications to accommodate their growth requirements.

-

Media Preparation: Brucella agar supplemented with hemin and vitamin K1 was used as the growth medium.

-

Antibiotic Dilution: Serial twofold dilutions of this compound were added to the molten supplemented Brucella agar.

-

Inoculum Preparation: Anaerobic bacterial strains were grown in a suitable anaerobic broth medium.

-

Inoculation: The agar plates were inoculated with the bacterial suspensions.

-

Incubation: The plates were incubated in an anaerobic environment (e.g., an anaerobic jar or chamber) at 37°C for 48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the antibiotic that prevented visible growth of the anaerobic bacteria.

Visualized Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the antibacterial spectrum of this compound.

Caption: Workflow for Aerobic Bacteria Susceptibility Testing.

A Technical Guide to the Evaluation of Anticoccidial Agents: Methodologies and a Note on 16-Deethylindanomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anticoccidial Drug Discovery

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. The disease leads to intestinal lesions, poor nutrient absorption, reduced weight gain, and in severe cases, mortality.[1] Control has historically relied on in-feed anticoccidial drugs. However, the continuous use of these drugs has led to the emergence of resistant Eimeria strains, necessitating a constant search for new, effective agents.[2]

The evaluation of novel anticoccidial candidates is a rigorous process involving both in vitro and in vivo models designed to assess the compound's ability to inhibit parasite invasion, replication, and development. This guide outlines the core experimental protocols and data endpoints used in the preclinical assessment of such compounds.

In Vitro Efficacy Assessment

In vitro assays provide a crucial first step in screening potential anticoccidial compounds, allowing for higher throughput and a reduction in the use of live animals.[3] These assays primarily focus on the early stages of the parasite's life cycle.

Key In Vitro Assays

Two common in vitro methods are the Sporozoite Invasion Assay (SIA) and the Reproduction Inhibition Assay (RIA).[4]

-

Sporozoite Invasion Assay (SIA): This assay measures the ability of a compound to prevent Eimeria sporozoites from invading host cells in culture.

-

Reproduction Inhibition Assay (RIA): This assay assesses the impact of a compound on the intracellular development of the parasite after invasion has occurred.[4]

Generalized Experimental Protocol for In Vitro Screening

The following protocol is a generalized representation of how an in vitro anticoccidial screen is typically conducted.

I. Parasite and Cell Culture Preparation:

-

Oocyst Sporulation: Freshly harvested Eimeria oocysts are sporulated by incubation in a 2.5% potassium dichromate solution with aeration for 2-3 days at room temperature.[5]

-

Sporozoite Excystation: Sporulated oocysts are broken to release sporocysts, typically by mechanical grinding with glass beads. The sporocysts are then treated with an excystation fluid (e.g., trypsin and bile salts) to release live sporozoites.[5]

-

Host Cell Culture: A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured to confluency in 96-well plates.[6]

II. Drug Treatment and Infection:

-

Compound Preparation: The test compound (e.g., 16-Deethylindanomycin) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture media.

-

Pre-incubation (for SIA): Purified sporozoites are pre-incubated with the test compound dilutions for a set period (e.g., 1 hour) before being added to the host cell monolayers.

-

Infection: The treated sporozoites are added to the MDBK cell monolayers and allowed to invade for a specific duration (e.g., 2-4 hours).[3]

-

Post-invasion Treatment (for RIA): For the reproduction assay, sporozoites are first allowed to invade host cells, after which the media is replaced with media containing the test compound dilutions.

III. Quantification of Inhibition:

-

Quantification Method: Parasite numbers are quantified using methods like quantitative PCR (qPCR) to measure parasite DNA or by microscopy after staining.[6][7]

-

Data Analysis: The percentage of invasion inhibition or replication inhibition is calculated relative to an untreated control. IC50 values (the concentration of a drug that gives half-maximal response) can then be determined.

Typical Quantitative Data from In Vitro Assays

The data generated from these assays are typically summarized to allow for easy comparison of different compounds or concentrations.

| Assay Type | Parameter Measured | Example Data Endpoint |

| Sporozoite Invasion Assay (SIA) | Number of invaded sporozoites | % Inhibition of Invasion |

| Reproduction Inhibition Assay (RIA) | Parasite DNA quantity at 48-72h | % Inhibition of Replication |

| Dose-Response Analysis | Inhibition at various concentrations | IC50 Value (µg/mL) |

In Vivo Efficacy Assessment

While in vitro assays are excellent for initial screening, in vivo studies in the target host (chickens) are essential to confirm efficacy, assess the impact on clinical signs of coccidiosis, and evaluate performance parameters.

Generalized Experimental Protocol for In Vivo Studies

A typical in vivo efficacy study follows this general design:

-

Animal Husbandry: Day-old broiler chicks are raised in a controlled, coccidia-free environment. They are fed a standard basal diet free of any anticoccidial drugs.[2]

-

Experimental Groups: Chicks are randomly allocated to different treatment groups (e.g., n=10-20 birds per group), including:[1]

-

Non-infected, Non-treated Control

-

Infected, Non-treated Control

-

Infected, Treated with a positive control drug (e.g., Salinomycin)

-

Infected, Treated with various doses of the test compound

-

-

Infection: At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella).[8]

-

Treatment: The test compound is administered in the feed, starting shortly before or at the time of infection and continuing for the duration of the study.

-

Data Collection: Key parameters are measured post-infection (typically 5-7 days post-infection).

Key In Vivo Efficacy Parameters

The effectiveness of an anticoccidial agent in vivo is judged by a combination of parasitological and performance metrics.

| Parameter | Description |

| Lesion Scoring | The severity of intestinal lesions is scored on a scale of 0 (no lesions) to 4 (severe lesions) in specific intestinal regions depending on the Eimeria species.[8] |

| Oocyst Excretion (OPG) | The number of oocysts shed in the feces (Oocysts Per Gram) is counted using a McMaster chamber to determine the reduction in parasite replication.[2] |

| Body Weight Gain (BWG) | The change in body weight from the day of infection to the end of the study is measured to assess the impact on growth. |

| Feed Conversion Ratio (FCR) | The ratio of feed consumed to body weight gain is calculated to evaluate nutrient utilization efficiency.[2] |

| Mortality Rate | The number of deaths due to coccidiosis is recorded.[8] |

Potential Mechanism of Action & Signaling

While the specific mechanism for this compound is not detailed in the literature, it is structurally related to indanomycin, an ionophore. Ionophore anticoccidials act by disrupting the ion balance across the parasite's cell membrane.[9]

-

Ion Transport: They form lipid-soluble complexes with cations (like Na+ and K+) and transport them across the cell membrane.[10]

-

Osmotic Imbalance: This influx of ions leads to an influx of water, causing the parasite to swell and lyse.[10]

-

Target Stages: This action is primarily effective against the extracellular, motile stages of the parasite (sporozoites and merozoites) within the intestinal lumen.[11][12]

Visualizations of Experimental Workflows and Biological Pathways

Diagrams

Conclusion

The development of new anticoccidial drugs is vital for the sustainability of the poultry industry. The standardized in vitro and in vivo protocols outlined in this guide form the basis for the preclinical evaluation of new chemical entities. While this compound has been noted for its potential, the absence of detailed public data underscores the need for further research to fully characterize its efficacy and mechanism of action against coccidia parasites. The methodologies described herein provide a robust framework for such future investigations.

References

- 1. Poultry Coccidiosis: Design and Interpretation of Vaccine Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pvj.com.pk [pvj.com.pk]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ijsra.net [ijsra.net]

- 9. huvepharma.com [huvepharma.com]

- 10. Ionophore Antibiotics as Poultry Coccidiosis Treatment [farmanimal.elanco.com]

- 11. Anticoccidials | Impextraco [impextraco.com]

- 12. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 16-Deethylindanomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deethylindanomycin is a naturally occurring polyether antibiotic belonging to the pyrrole-ether class. Produced by the bacterium Streptomyces setonii, this compound exhibits notable biological activity, including efficacy against Gram-positive bacteria and its function as a potassium-selective ionophore. Its ability to transport potassium ions across biological membranes leads to the disruption of cellular ion homeostasis and induces secondary effects such as calcium-dependent histamine release. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, offering valuable information for researchers in drug discovery and development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C29H39NO4 and a molecular weight of 465.6 g/mol .[1] It is structurally similar to indanomycin.[2] Proper storage of this compound requires a temperature of -20°C, under which it maintains stability for at least four years.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H39NO4 | [1] |

| Molecular Weight | 465.6 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 106803-22-9 | [1] |

| Synonyms | A 83094A, Omomycin | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Spectral Data:

Biological Activity and Mechanism of Action

This compound is recognized for its potent activity against a range of Gram-positive bacteria.[2] Its primary mechanism of action is that of an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes.[1]

Ionophoric Activity

This compound demonstrates a high selectivity for potassium ions (K+).[1] By forming a lipid-soluble complex with K+, it facilitates the transport of these ions across the hydrophobic lipid bilayers of cell membranes, disrupting the natural ion gradients essential for cellular function. This dissipation of the transmembrane potential can lead to cell death, which is the basis of its antibiotic effect.

References

Methodological & Application

Application Notes and Protocols for the Downstream Processing and Purification of 16-Deethylindanomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin is a pyrrole-ether antibiotic produced by the fermentation of Streptomyces setonii.[1] Structurally similar to the ionophore antibiotic indanomycin, it exhibits activity against Gram-positive bacteria. The effective downstream processing and purification of this compound are critical for its characterization, preclinical studies, and potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from a fermentation broth. The methodologies are based on established principles for the purification of polyether antibiotics from Streptomyces cultures.

Overview of Downstream Processing

The downstream processing of this compound from the fermentation broth involves a multi-step procedure designed to isolate and purify the target compound from a complex mixture of cellular biomass, residual media components, and other secondary metabolites. The general workflow includes:

-

Harvest and Extraction : Separation of the mycelial biomass from the fermentation broth, followed by solvent extraction to recover the lipophilic this compound.

-

Primary Purification : Initial chromatographic separation to remove major impurities and enrich the target compound.

-

Secondary Purification : High-resolution chromatography to achieve high purity of this compound.

-

Final Formulation : Crystallization or lyophilization to obtain the final, stable product.

References

Application Note: Quantitative Analysis of 16-Deethylindanomycin using a Novel HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 16-Deethylindanomycin, a derivative of the ionophore antibiotic Indanomycin. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. This application note provides a complete protocol and performance characteristics suitable for pharmacokinetic studies, drug metabolism research, and quality control of this compound.

Introduction

Indanomycin and its analogues are polyether ionophore antibiotics with demonstrated activity against Gram-positive bacteria.[1][2] this compound is a key analogue whose analysis is crucial for understanding its biological activity, stability, and metabolic fate. The complexity of biological matrices necessitates a highly selective and sensitive analytical method for accurate quantification. This application note describes a robust HPLC-MS/MS method developed and validated for this purpose. The method is tailored for researchers in drug discovery and development, providing a reliable tool for the quantitative assessment of this compound.

Experimental Protocols

Sample Preparation (Plasma)

A simple protein precipitation protocol is employed for the extraction of this compound from plasma samples.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).

-

Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC Method

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp. | 10°C |

Mass Spectrometry Method

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 500°C |

| Curtain Gas (CUR) | 30 psi |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Analyte Transitions | Analyte |

Data Presentation

The performance of the HPLC-MS/MS method was evaluated. The following table summarizes the quantitative data, demonstrating excellent linearity, sensitivity, accuracy, and precision.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery at 3 QC Levels) | 95.2% - 104.5% |

| Precision (Intra-day %RSD) | ≤ 8.5% |

| Precision (Inter-day %RSD) | ≤ 11.2% |

Visualizations

Diagrams illustrating the experimental workflow and the proposed mass fragmentation pathway are provided below.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of 16-Deethylindanomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin is a pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1] Structurally similar to indanomycin, it exhibits in vitro activity against Gram-positive bacteria and coccidia.[1] As an ionophore antibiotic, its mechanism of action is presumed to involve the disruption of ion gradients across the cell membrane of susceptible microorganisms, leading to cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of novel antimicrobial agents like this compound. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[2] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.

Data Presentation

The following table is a template for recording experimentally determined MIC values for this compound against a panel of Gram-positive bacteria. Researchers should populate this table with their own experimental data.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | User-determined value |

| Enterococcus faecalis | 29212 | User-determined value |

| Streptococcus pneumoniae | 49619 | User-determined value |

| Bacillus subtilis | 6633 | User-determined value |

| Staphylococcus epidermidis | 12228 | User-determined value |

| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | User-determined value |

| Vancomycin-resistantEnterococcus faecium (VRE) | 700221 | User-determined value |

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of this compound. This method is a standardized and widely used technique for antimicrobial susceptibility testing.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., from the table above)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipettes and tips

-

Incubator (35°C ± 2°C)

Protocol

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock solution at a concentration at least 10-fold higher than the highest concentration to be tested.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no drug), and the twelfth well will be a sterility control (no bacteria).

4. Inoculation and Incubation:

-

Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to each well, except for the sterility control wells.

-

The final volume in each well will be approximately 110 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

References

- 1. This compound (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

In vivo Efficacy of 16-Deethylindanomycin in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deethylindanomycin (also known as A83094A) is a pyrrole-ether antibiotic produced by the bacterium Streptomyces setonii. Structurally similar to indanomycin, it has demonstrated in vitro activity against Gram-positive bacteria and coccidia. However, in vivo studies in animal models of coccidiosis have not shown efficacy. This document provides a summary of the available data, detailed experimental protocols for in vivo evaluation, and a diagram illustrating the proposed mechanism of action for this class of compounds.

Data Presentation

The following table summarizes the quantitative data from in vivo efficacy studies of this compound.

| Animal Model | Disease Model | Pathogen | Treatment Dose | Route of Administration | Outcome | Reference |

| Chicks | Coccidiosis | Eimeria tenella or Eimeria acervulina | 200 µg/g in feed | Oral | No efficacy observed | [1][2] |

Experimental Protocols

Based on the available information, a representative protocol for assessing the in vivo efficacy of this compound against coccidiosis in an avian model is provided below.

Objective: To evaluate the in vivo efficacy of this compound in a chick model of coccidiosis.

Materials:

-

This compound (A83094A)

-

Young chicks (e.g., broiler chickens)

-

Standard chick feed

-

Cultures of Eimeria tenella and Eimeria acervulina oocysts

-

Animal housing facilities compliant with institutional guidelines

-

Equipment for feed mixing

-

Fecal collection trays

-

Microscope and slides for oocyst counting

Procedure:

-

Animal Acclimation: Acclimate young chicks to the housing facilities for a minimum of 72 hours prior to the start of the experiment. Provide ad libitum access to standard feed and water.

-

Diet Preparation: Prepare the medicated feed by thoroughly mixing this compound into the standard chick feed to achieve a final concentration of 200 µg/g. Prepare a control diet with no added compound.

-

Animal Grouping: Randomly assign chicks to the following groups:

-

Group A: Uninfected, untreated control (standard feed)

-

Group B: Infected, untreated control (standard feed)

-

Group C: Infected, treated with this compound (medicated feed)

-

-

Infection: On day 0 of the study, orally inoculate chicks in Groups B and C with a standardized dose of sporulated Eimeria tenella or Eimeria acervulina oocysts.

-

Treatment: Provide the respective diets (standard or medicated) to each group starting from 24 hours post-infection and continue for the duration of the study (typically 7-9 days).

-

Data Collection:

-

Mortality: Record daily mortality in each group.

-

Clinical Signs: Observe and score clinical signs of coccidiosis daily (e.g., ruffled feathers, diarrhea, dehydration).

-

Body Weight: Measure the body weight of each chick at the beginning and end of the study.

-

Fecal Oocyst Shedding: Collect fecal samples from each group at specified time points post-infection and quantify the number of oocysts per gram of feces using a McMaster chamber or similar technique.

-

Lesion Scoring: At the end of the study, euthanize the chicks and perform a necropsy to score the intestinal lesions characteristic of coccidiosis.

-

-

Statistical Analysis: Analyze the collected data (body weight gain, oocyst counts, lesion scores) using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences between the treated and untreated infected groups.

Mechanism of Action and Experimental Workflow

This compound is a member of the polyether ionophore class of antibiotics. The primary mechanism of action for ionophores is the disruption of ion gradients across the cell membranes of target organisms, such as bacteria and coccidia. This leads to a loss of cellular homeostasis and ultimately cell death.

Caption: A flowchart of the in vivo experimental workflow.

References

Application Notes and Protocols: 16-Deethylindanomycin for Gram-positive Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin, also known as A83094A, is a pyrrole-ether antibiotic produced by the fermentation of Streptomyces setonii.[1] Structurally similar to indanomycin, this compound has demonstrated in vitro activity against Gram-positive bacteria.[1] These application notes provide an overview of the potential utility of this compound in treating Gram-positive bacterial infections and offer generalized protocols for its preclinical evaluation.

Note: Publicly available data on the specific activity, mechanism of action, and detailed experimental protocols for this compound are limited. The following sections provide generalized methodologies that can be adapted for the study of this and other novel antimicrobial compounds.

Data Presentation

A comprehensive summary of the quantitative activity of this compound against a panel of Gram-positive bacteria is crucial for understanding its spectrum and potency. However, specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of Gram-positive pathogens is not currently available in the public domain. Researchers are encouraged to perform in-house susceptibility testing to generate these data. A template for presenting such data is provided below.

Table 1: In Vitro Susceptibility of Gram-positive Bacteria to this compound (Template)

| Bacterial Strain | ATCC Number | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | e.g., 29213 | Data to be generated | Data to be generated | Data to be generated |

| Methicillin-resistant Staphylococcus aureus (MRSA) | e.g., BAA-1717 | Data to be generated | Data to be generated | Data to be generated |

| Enterococcus faecalis | e.g., 29212 | Data to be generated | Data to be generated | Data to be generated |

| Vancomycin-resistant Enterococcus faecalis (VRE) | e.g., 51299 | Data to be generated | Data to be generated | Data to be generated |

| Streptococcus pneumoniae | e.g., 49619 | Data to be generated | Data to be generated | Data to be generated |

| Bacillus subtilis | e.g., 6633 | Data to be generated | Data to be generated | Data to be generated |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of a novel antibiotic. The following are generalized methodologies for key in vitro experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Preparation of Inoculum: Culture the test bacterium on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well of the microtiter plate containing the diluted this compound.

-

Controls: Include a positive control (wells with inoculum and no drug) and a negative control (wells with broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Cytotoxicity Assay

This protocol describes a general method to assess the potential toxicity of this compound to mammalian cells using a resazurin-based assay.

Workflow for Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using a resazurin-based assay.

Methodology:

-

Cell Seeding: Plate mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours. Live cells will reduce resazurin to the fluorescent resorufin.

-

Data Analysis: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound has not been elucidated in publicly available literature. As a pyrrole-ether antibiotic, it may function as an ionophore, disrupting ion gradients across the bacterial cell membrane, a mechanism common to other antibiotics in this class. However, this is speculative and requires experimental validation.

Logical Relationship for Investigating Mechanism of Action

Caption: A logical workflow for investigating the mechanism of action of a novel antibiotic.

Further research is necessary to determine the specific molecular target(s) and any affected signaling pathways of this compound.

Conclusion

This compound is a novel pyrrole-ether antibiotic with reported activity against Gram-positive bacteria. While detailed public data is scarce, the generalized protocols and frameworks provided in these application notes offer a starting point for researchers to conduct a thorough preclinical evaluation of its potential as a therapeutic agent. Further investigation into its spectrum of activity, mechanism of action, and safety profile is warranted to fully understand its clinical potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 16-Deethylindanomycin Production from Streptomyces setonii

Welcome to the technical support center for the optimization of 16-deethylindanomycin yield from Streptomyces setonii fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fermentation process.

Problem: Low or No Yield of this compound

| Possible Cause | Troubleshooting Steps |

| Suboptimal Media Composition | 1. Carbon Source: Ensure an adequate and appropriate carbon source is used. While specific data for S. setonii is limited, glucose and soybean meal have been shown to be effective for antibiotic production in other Streptomyces species.[1] Consider testing different concentrations of these sources. 2. Nitrogen Source: Organic nitrogen sources like soybean meal, peptone, or yeast extract are often beneficial. Evaluate different nitrogen sources and their concentrations. 3. Phosphate Levels: High phosphate concentrations can sometimes inhibit secondary metabolite production.[2] Try varying the concentration of phosphate salts like K2HPO4 in your medium. 4. Trace Elements: Ensure the medium contains essential trace elements required for Streptomyces growth and antibiotic synthesis. |

| Incorrect Fermentation Parameters | 1. pH: The optimal pH for antibiotic production by Streptomyces is typically near neutral (pH 7.0).[1] Monitor and control the pH of the fermentation broth. 2. Temperature: Most Streptomyces species have an optimal temperature for antibiotic production between 28-35°C.[1] Experiment within this range to find the optimum for S. setonii. 3. Aeration and Agitation: Adequate aeration is crucial for the growth of aerobic Streptomyces. Optimize the agitation speed (e.g., 200-250 rpm) and aeration rate to ensure sufficient dissolved oxygen.[1] |

| Poor Inoculum Quality | 1. Spore Viability: Use fresh, viable spores for inoculation. 2. Seed Culture Age: The age of the seed culture can impact the production phase. Optimize the incubation time of the seed culture before inoculating the production medium. |

| Suboptimal Precursor Supply | 1. Precursor Feeding: The biosynthesis of indanomycin, a structurally similar antibiotic, utilizes L-proline, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as precursors.[3][4] Consider feeding strategies with these precursors to potentially boost the yield of this compound. |

| Strain Instability | 1. Strain Viability: Ensure the genetic stability of your Streptomyces setonii strain. Repeated subculturing can sometimes lead to a decrease in antibiotic production. It is advisable to go back to the original stock culture periodically. |

| Analytical Issues | 1. Extraction Efficiency: Ensure your extraction protocol is efficient for polyether antibiotics. 2. Quantification Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification of this compound. |

Problem: Inconsistent Fermentation Results

| Possible Cause | Troubleshooting Steps |

| Variability in Media Preparation | 1. Component Quality: Use high-quality, consistent batches of media components. 2. Sterilization: Ensure consistent sterilization procedures, as over-sterilization can degrade some media components. |

| Inconsistent Inoculum | 1. Standardized Inoculation: Use a standardized amount of inoculum (e.g., based on spore count or optical density of the seed culture) for each fermentation. |

| Fluctuations in Fermentation Conditions | 1. Parameter Control: Use a bioreactor with precise control over pH, temperature, and dissolved oxygen to minimize variability between batches. |

Frequently Asked Questions (FAQs)

Q1: What is the general morphology of Streptomyces setonii and how does it relate to antibiotic production?

A1: Streptomyces are Gram-positive bacteria that grow as branching mycelia, similar to fungi. They form a substrate mycelium that grows into the agar and an aerial mycelium that extends above the surface, which then differentiates into chains of spores. Antibiotic production, including that of this compound, is a secondary metabolic process that typically occurs during the stationary phase of growth, often coinciding with morphological differentiation and sporulation.

Q2: What are the known precursors for this compound biosynthesis?

A2: While the specific biosynthetic pathway for this compound has not been fully elucidated in the provided search results, its structural similarity to indanomycin suggests a similar pathway. The precursors for indanomycin biosynthesis have been identified as L-proline, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[3][4] Therefore, these are the likely precursors for this compound.

Q3: Are there any known inhibitors of this compound production?

A3: High concentrations of phosphate are known to inhibit the production of some antibiotics in Streptomyces.[2] While not specifically documented for this compound, it is a factor to consider and optimize in the fermentation medium.

Q4: What are the recommended starting points for fermentation parameters?

A4: Based on general knowledge of Streptomyces fermentation for antibiotic production, the following are recommended starting points:

These parameters should be further optimized for your specific experimental setup.

Q5: How can I improve the yield through genetic engineering?

A5: While the provided information does not detail specific genetic engineering strategies for S. setonii, general approaches for improving antibiotic yield in Streptomyces include:

-

Overexpression of positive regulatory genes within the biosynthetic gene cluster.

-

Deletion of negative regulatory genes.

-

Engineering precursor biosynthetic pathways to increase the supply of building blocks.

-

Introduction of additional copies of the entire biosynthetic gene cluster.

Data Presentation

Table 1: Representative Fermentation Media for Polyether Antibiotic Production by Streptomyces Species.

| Component | Monensin (S. cinnamonensis) [3] | Salinomycin (S. albus) |

| Carbon Source | Glucose (36.7 g/L), Soybean Oil (25 g/L) | Sucrose (30 g/L), Palm Oil (50 g/L) |

| Nitrogen Source | Soybean Flour (16 g/L) | Bean Cake Powder (5 g/L), Germ Meal (8 g/L) |

| Phosphate Source | K2HPO4 (0.075 g/L) | Dipotassium Hydrogen Phosphate (0.15 g/L) |

| Other Components | CaCO3 (3 g/L), Na2SO4 (2 g/L), NaNO3 (2.2 g/L), FeSO4 (0.1 g/L), Al2(SO4)3 (0.07 g/L), Vitamin C (0.01 g/L) | Repone K (3 g/L), NaCl (1.5 g/L), MgSO4 (0.1 g/L), Emulsifying agent (0.5 g/L), Ammonium Sulfate (5 g/L), Light Calcium Carbonate (3 g/L) |

| pH | 6.8 | 6.8 |

Note: These are examples from related polyether antibiotic fermentations and should be used as a starting point for the optimization of this compound production.

Table 2: Effect of Physical Parameters on Antibiotic Production in a Streptomyces sp. [1]

| Parameter | Condition | Relative Antibiotic Production (Inhibition Zone Diameter) |

| Temperature | 20°C | Lower |

| 30°C | Moderate | |

| 35°C | Optimal | |

| 45°C | Lower | |

| pH | 5 | Lower |

| 7 | Optimal | |

| 9 | Lower | |

| Agitation | 0 rpm (Static) | Very Low |

| 150 rpm | Moderate | |

| 200 rpm | Optimal |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces setonii for this compound Production

-

Inoculum Preparation:

-

Aseptically transfer spores of S. setonii from a mature agar plate into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

A representative production medium could be formulated based on the components listed in Table 1, adjusting as necessary.

-

Incubate the production culture in a fermenter at 30°C, with an agitation of 200 rpm and an aeration rate of 1 vvm for 7-10 days.

-

Control the pH at 7.0 using automated addition of acid/base.

-

-

Sampling and Analysis:

-

Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound concentration.

-

Protocol 2: Extraction and Quantification of this compound

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Quantification by HPLC:

-

Dissolve the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

The mobile phase could consist of a gradient of acetonitrile and water (with 0.1% formic acid).

-

Detect the compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis scan of a purified standard).

-

Quantify the concentration of this compound by comparing the peak area with a standard curve prepared from a purified reference standard.

-

Visualizations

Caption: Inferred biosynthetic pathway of this compound.

Caption: General experimental workflow for production and analysis.

Caption: Troubleshooting flowchart for low product yield.

References

- 1. Streptomyces inside-out: a new perspective on the bacteria that provide us with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]

Improving the stability of 16-Deethylindanomycin during storage and experimentation

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 16-Deethylindanomycin during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored at -20°C as a solid.[1] Proper sealing of the container is crucial to prevent moisture absorption.

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It has limited solubility in water. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.

Q3: How stable are this compound stock solutions in DMSO?

-

Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protect the stock solution from light.

-

Before use, allow the aliquot to warm to room temperature and vortex gently to ensure homogeneity.

Q4: Is this compound sensitive to light?

Yes, compounds containing a pyrrole ring, such as this compound, can be photolabile. It is advisable to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.

Q5: What is the stability of this compound in aqueous experimental media?

The stability of this compound in aqueous media can be influenced by pH. As a compound with both a pyrrole ring and ether linkages, it may be susceptible to degradation in acidic or alkaline conditions. Some ionophore antibiotics have been shown to be stable in neutral or alkaline solutions but hydrolyze in acidic conditions (pH 4). It is recommended to prepare fresh dilutions in your experimental buffer immediately before use and to minimize the time the compound spends in aqueous solution prior to the experiment.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Inconsistent or lower-than-expected activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Ensure proper storage of stock solutions at -20°C in small, single-use aliquots, protected from light. |

| Instability in aqueous experimental buffer. | Prepare working solutions in your experimental buffer immediately before use. Consider performing a time-course experiment to assess the stability of the compound in your specific buffer system. | |

| Photodegradation during the experiment. | Conduct experimental manipulations under low-light conditions. Use amber-colored plates or cover plates with foil during incubation steps. | |

| Precipitation of the compound in aqueous media. | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the experimental medium is low and compatible with your experimental system. If precipitation persists, consider using a non-ionic surfactant, if appropriate for your assay. |

| Variability between experimental replicates. | Inhomogeneous solution after thawing. | After thawing a stock solution aliquot, ensure it is brought to room temperature and vortexed thoroughly before making dilutions. |

| Adsorption to plasticware. | For very low concentrations, consider using low-adhesion microplates or tubes. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening.

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.

-

Store the aliquots at -20°C.

-

Protocol 2: General Handling for Cell-Based Assays

-

Thawing: Retrieve a single-use aliquot of the this compound stock solution from -20°C storage.

-

Equilibration and Mixing: Allow the aliquot to warm to room temperature. Vortex gently to ensure a homogenous solution.

-

Dilution: Prepare intermediate dilutions in cell culture medium or an appropriate buffer. Perform serial dilutions to achieve the final desired concentrations. It is critical to mix well at each dilution step.

-

Application: Add the final dilutions to the cell cultures immediately after preparation.

-

Incubation: During incubation, protect the experimental plates from light.

Visualizations

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for evaluating the stability of this compound.

Hypothesized Mechanism of Action as an Ionophore

Caption: General mechanism of an ionophore like this compound.

References

Technical Support Center: Large-Scale Production of 16-Deethylindanomycin and Related Analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of 16-Deethylindanomycin. Given the limited direct public information on the large-scale synthesis of this specific analog, this guide draws upon established principles for the production of its parent compound, Indanomycin (X-14547A), and general challenges in the scale-up of complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is the most viable route for large-scale production of the this compound scaffold?

A1: Based on the complex structure of the parent molecule, Indanomycin, a biosynthetic approach using a producing microorganism is the most industrially viable route for the core scaffold. Indanomycin is naturally produced by Streptomyces antibioticus through a complex hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway.[1][2][3] Large-scale fermentation is generally more cost-effective and scalable than a multi-step total chemical synthesis for molecules of this complexity. The "16-deethyl" modification may be achieved through precursor-directed biosynthesis, genetic engineering of the producing strain, or post-fermentation chemical modification.

Q2: What are the main challenges in the total synthesis of Indanomycin and its analogs?

A2: The total synthesis of Indanomycin is a significant undertaking with several key challenges:

-

Stereochemical Complexity: The molecule contains numerous stereocenters that require precise control during synthesis to ensure the desired biological activity.

-

Complex Ring Systems: The structure features a tetrahydropyran ring and a unique tetrahydroindan core, the construction of which involves sophisticated chemical transformations.[4][5][6][7]

-

Multi-step Synthesis: The overall synthesis is lengthy, often requiring the separate preparation of complex "left-wing" and "right-wing" fragments followed by their coupling, which can lead to low overall yields.[4]

-

Protecting Group Manipulation: The synthesis necessitates a careful strategy for the protection and deprotection of various functional groups to avoid unwanted side reactions.[8][9][10][11][12]

Q3: What are the typical fermentation parameters for Streptomyces species for antibiotic production?

A3: While specific optimal conditions for a this compound-producing strain would require empirical determination, general parameters for Streptomyces fermentations provide a starting point. These parameters can significantly influence metabolite production.[13][14][15][16]

| Parameter | Typical Range | Considerations |

| Temperature | 25-30 °C | Strain-dependent, can affect growth rate and secondary metabolite production. |

| pH | 6.5-7.5 | Control is crucial as pH shifts can inhibit growth and antibiotic synthesis. |

| Dissolved Oxygen | >30% saturation | Highly aerobic process; oxygen limitation can be a major bottleneck.[17] |

| Agitation | 200-400 rpm | Affects oxygen transfer and nutrient distribution, but high shear can damage mycelia. |

| Carbon Source | Glucose, Starch, Glycerol | Choice of carbon source can influence the onset and yield of secondary metabolism. |

| Nitrogen Source | Soy meal, Peptone, Ammonium salts | Can have regulatory effects on antibiotic biosynthesis. |

Q4: How can the production of the 16-deethyl analog be specifically encouraged during fermentation?

A4: To favor the production of this compound, several biosynthetic strategies can be explored:

-

Precursor-Directed Biosynthesis: Feeding the fermentation with a specific precursor that lacks the ethyl group at the C-16 position could encourage its incorporation by the PKS machinery.

-

Genetic Engineering: The acyltransferase (AT) domain of the specific PKS module responsible for incorporating the ethylmalonyl-CoA precursor could be identified and engineered to preferentially accept a malonyl-CoA precursor instead.

-

Metabolic Engineering: Modifying the intracellular pools of extender units (malonyl-CoA vs. ethylmalonyl-CoA) could influence which building block is incorporated into the final product.

Troubleshooting Guides

Fermentation and Upstream Processing

| Issue | Potential Causes | Troubleshooting Steps |

| Low Titer of Indanomycin Analog | Suboptimal media composition. | - Screen different carbon and nitrogen sources. - Optimize the C:N ratio. - Test the effect of trace element supplementation. |

| Inadequate aeration or agitation. | - Increase agitation speed (monitor shear stress). - Increase airflow or use oxygen-enriched air. - Consider fed-batch strategies to reduce oxygen demand.[13] | |

| Unfavorable pH profile. | - Implement automated pH control. - Test different pH setpoints. | |

| Strain instability or degradation. | - Re-isolate high-producing colonies. - Optimize cryopreservation and inoculum development protocols. | |

| Inconsistent Batch-to-Batch Production | Variability in raw materials. | - Implement stringent quality control for all media components. |

| Inoculum variability. | - Standardize inoculum age, size, and morphology. | |

| Fluctuations in process parameters. | - Ensure robust calibration and control of bioreactor sensors (pH, DO, temperature). | |

| Foaming in the Bioreactor | High protein content in the media. | - Add antifoaming agents (select one with minimal impact on product recovery). - Optimize agitation and aeration rates. |

Downstream Processing and Purification

| Issue | Potential Causes | Troubleshooting Steps |

| Low Recovery of this compound | Inefficient cell lysis and product extraction. | - Test different solvent systems for extraction. - Optimize pH during extraction. - Evaluate different cell disruption methods (e.g., sonication, high-pressure homogenization). |

| Product degradation. | - Assess the stability of the compound at different pH values and temperatures. - Minimize processing time and exposure to harsh conditions. | |

| Poor separation in chromatography. | - Screen different stationary and mobile phases for column chromatography. - Optimize gradient elution profiles. - Consider alternative purification techniques (e.g., counter-current chromatography). | |

| Co-elution of Impurities | Similar physicochemical properties of impurities. | - Employ orthogonal chromatographic methods (e.g., normal phase followed by reverse phase). - Utilize high-resolution techniques like HPLC or SFC. |

| Presence of related Indanomycin analogs. | - Characterize major impurities by mass spectrometry and NMR to inform purification strategy. |

Experimental Protocols

Protocol 1: General Seed Culture Preparation for Streptomyces Fermentation

-

Aseptic Inoculation: Aseptically transfer a cryopreserved vial of the Streptomyces strain into a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a custom seed medium).

-

Incubation: Incubate the flask at 28°C on a rotary shaker at 250 rpm for 48-72 hours, or until dense, filamentous growth is observed.

-

Inoculum Transfer: Use this seed culture to inoculate a larger intermediate seed flask or directly inoculate the production bioreactor at a 5-10% (v/v) ratio.

Protocol 2: General Solvent Extraction of Polyether Antibiotics from Fermentation Broth

-

Broth Acidification: Adjust the pH of the whole fermentation broth to 3.0-4.0 using a suitable acid (e.g., 2M HCl) to protonate the carboxylic acid group of the ionophore.

-

Solvent Extraction: Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Agitate vigorously for 1-2 hours.

-

Phase Separation: Separate the organic phase from the aqueous phase. The organic phase will contain the extracted antibiotic.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain the crude product.

Visualizations

Caption: Troubleshooting logic for low product titer in fermentation.

Caption: General workflow for the total synthesis of Indanomycin.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic origins of the ionophore antibiotic indanomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. jocpr.com [jocpr.com]

- 12. Protective Groups [organic-chemistry.org]

- 13. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: 16-Deethylindanomycin Purification and Impurity Profiling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and impurity profiling of 16-Deethylindanomycin.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for troubleshooting high backpressure in my HPLC system during this compound purification?

High backpressure is a common issue in HPLC systems. A systematic approach is crucial to identify the source of the problem.[1]

Initial Troubleshooting Steps:

-

Systematic Isolation: Begin by disconnecting the column and running the pump. If the pressure remains high, the issue is likely within the system (pump, injector, tubing). If the pressure returns to normal, the column or guard column is the source of the high pressure.

-

Column Flushing: If the column is the cause, a blockage is likely. This can be due to precipitated salts or sample contaminants.[1] Try flushing the column with a strong solvent, and if possible, reverse the column and flush it to waste (ensure your column is compatible with reverse flushing).[2]

-

Frit Blockage: The inlet frit of the column can become blocked. If flushing doesn't resolve the issue, the frit may need to be replaced.

-

Check for Salt Precipitation: If using buffered mobile phases, ensure salts have not precipitated in the system. Flush the system with water at a moderate temperature (e.g., 40-50°C) to dissolve any salt buildup.[1]

Q2: I am observing significant peak tailing in my chromatogram for this compound. What are the potential causes and solutions?

Peak tailing can result from several factors, including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.[1]

Potential Causes and Solutions for Peak Tailing:

-

Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the analyte.

-

Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase or use a base-deactivated column.

-

-

Column Overload: Injecting too much sample can lead to peak distortion.

-

Solution: Reduce the injection volume or the concentration of the sample.

-

-

Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

-

Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

-

-

Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

-

Solution: Replace the column with a new one.

-

Q3: My baseline is noisy and drifting during the analysis of this compound. How can I resolve this?

A noisy or drifting baseline can interfere with accurate peak integration and quantification.[3][4]

Troubleshooting a Noisy or Drifting Baseline:

-

Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause baseline issues, especially in gradient elution.[3][4]

-

Detector Issues: A failing lamp in a UV detector or a contaminated flow cell can lead to baseline noise.[2]

-

Solution: Check the lamp's age and intensity. Clean the flow cell according to the manufacturer's instructions.

-

-

Temperature Fluctuations: Poor temperature control of the column can cause the baseline to drift.[2][4]

-

Solution: Use a column oven to maintain a constant temperature.

-

-

Pump Malfunction: Inconsistent solvent delivery from the pump can manifest as a noisy baseline.

-

Solution: Check for leaks and ensure the pump seals are in good condition.[4]

-

Troubleshooting Guides